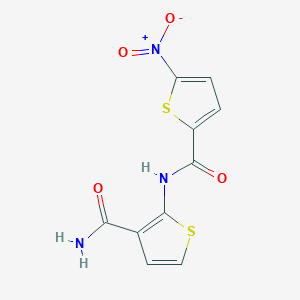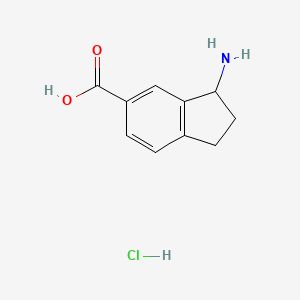![molecular formula C12H11ClN2O2S B2849123 2-Thiophenecarboxylic acid, 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]- CAS No. 1404456-63-8](/img/structure/B2849123.png)
2-Thiophenecarboxylic acid, 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Thiophenecarboxylic acid, 5-methyl-” is a compound with the formula C6H6O2S . It’s also known by other names such as 2-Carboxy-5-methylthiophene, 2-Methyl-5-thiophenecarboxylic acid, 5-Methyl-2-thiophenecarboxylic acid, 5-Methyl-2-thiophenecaroboxylic acid, 5-Methylthiophen-2-carboxylic acid, and 5-Methyl-2-thiophenecarboxylic acid (keto form) .
Molecular Structure Analysis
The molecular structure of “2-Thiophenecarboxylic acid, 5-methyl-” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The substance “2-Thiophenecarboxylic acid, 5-methyl-” is a light yellow crystal powder. It dissolves in hot water, ethanol, and ether, and is only slightly soluble in chloroform .Wissenschaftliche Forschungsanwendungen
Applications in Toxicology and Environmental Health
Research on related compounds, especially those with pyridinyl groups and chloro-substitutions, has been instrumental in toxicology and environmental health studies. For example, studies on aromatic amino compounds like 5-amino-2-(trifluoromethyl)pyridine have highlighted their role as intermediates in pharmaceutical product synthesis. These compounds' toxicity profiles, absorption through the respiratory tract, and potential for causing methemoglobinemia and toxic encephalopathy underline the importance of safety and caution in industrial production (Y. Tao, L. Shi, Jie Han, X. Jian, Yongsheng Li, 2022).
Environmental Exposure Studies
Compounds with structural similarities are often studied for their environmental impact and exposure levels in humans, particularly in the context of pesticide use and exposure. For instance, research on organophosphorus (OP) and pyrethroid (PYR) compounds, which share functional group characteristics with the compound , provides insights into the extent of environmental exposure among populations, including vulnerable groups like preschool children. These studies are critical for developing public health policies regarding the regulation and use of chemical compounds (Kateryna Babina, M. Dollard, L. Pilotto, J. Edwards, 2012).
Clinical and Biochemical Research
In the realm of clinical and biochemical research, compounds with similar structures are examined for their pharmacokinetics, potential therapeutic uses, and biochemical interactions within the human body. For example, studies on aromatic L-amino acid decarboxylase (AADC) deficiency have utilized compounds with similar molecular structures to understand treatment outcomes, clinical follow-up, and molecular findings in patients affected by this condition. These investigations highlight the importance of understanding the biochemical pathways and therapeutic implications of chemical compounds in clinical settings (L. Brun, L. Ngu, W. Keng, et al., 2010).
Eigenschaften
IUPAC Name |
5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(4-8(13)5-14-7)15-6-9-2-3-11(18-9)12(16)17/h2-5,15H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWKYGDFHVZHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethyl 2-[2-(3-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2849056.png)
![N-[(Z)-2-amino-1,2-dicyanoethenyl]-N'-(4-chlorophenyl)urea](/img/structure/B2849057.png)
![5-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-ylamine](/img/structure/B2849058.png)
![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)
